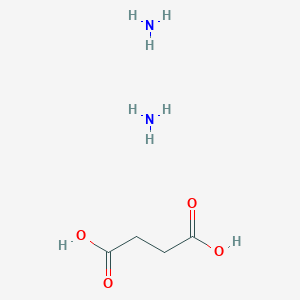
Butanedioic acid monoammonium salt
Vue d'ensemble
Description
A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)
Applications De Recherche Scientifique
Membranes d'hydrogel conductrices de protons
Les sels monoammonium d'acides multiprotiques, tels que le Butanedioic acid monoammonium salt, ont été utilisés comme dopants pour les membranes d'hydrogel conductrices de protons . Ces sels, dont les cations et les anions sont tous deux des porteurs de protons potentiels, sont utilisés pour explorer les effets des anions sur les performances thermiques, mécaniques et électrochimiques .
Applications de piles à combustible
Les mêmes sels ont également été utilisés dans la construction de membranes d'hydrogel conductrices de protons pour des applications de piles à combustible . Les membranes d'hydrogel dopées avec ces sels ont montré des conductivités ioniques supérieures à celles dopées avec les acides inorganiques correspondants .
Performance thermique
La performance thermique des matériaux peut être considérablement affectée par l'utilisation de ces sels. Par exemple, un hydrogel dopé avec du NH4HSO4 (un sel monoammonium d'un acide diprotique) a montré une conductivité ionique plus élevée mais une résistance mécanique et une thermostabilité plus faibles que celui avec du NH4H2PO4 .
Performance mécanique
La performance mécanique des matériaux peut également être influencée par ces sels. Comme mentionné ci-dessus, la résistance mécanique d'un hydrogel dopé avec du NH4HSO4 s'est avérée inférieure à celle d'un hydrogel dopé avec du NH4H2PO4 .
Performance électrochimique
La performance électrochimique des matériaux peut être améliorée par l'utilisation de ces sels. Les conductivités ioniques des hydrogels dopés avec ces sels se sont avérées supérieures à celles dopées avec les acides inorganiques correspondants .
Dispositifs de stockage et de conversion d'énergie
Les hydrogels conducteurs d'ions construits avec ces sels peuvent être utilisés pour des applications électrochimiques telles que les dispositifs de stockage et de conversion d'énergie
Mécanisme D'action
Target of Action
Butanedioic acid monoammonium salt, also known as azane;butanedioic acid or Diammonium succinate, is a compound that primarily targets biochemical pathways in living organisms . .
Mode of Action
The compound interacts with its targets through ionization in aqueous solutions. The presence of two carboxylic acid groups in the compound allows it to release hydrogen ions (H+) and form succinate ions (CH2 (COO)2-), contributing to its sour taste and ability to act as an acidity regulator .
Biochemical Pathways
This compound is an intermediate in several metabolic pathways in living organisms . It plays a crucial role in energy production, particularly in the citric acid cycle, where it is involved in the conversion of carbohydrates, proteins, and fats into carbon dioxide and water.
Pharmacokinetics
The compound is soluble in water, which suggests it could be readily absorbed and distributed in the body . .
Result of Action
The result of the compound’s action is primarily observed at the molecular level, where it participates in various biochemical reactions. It can donate two protons (H⁺ ions) in acid-base reactions, undergo esterification reactions with alcohols to form esters, and react with bases to form salts known as succinates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and ionization can be affected by the pH of the environment. Furthermore, its stability and efficacy could be influenced by temperature and the presence of other ions in the solution .
Orientations Futures
Succinic acid, from which diammonium succinate is derived, is identified as one of the important building-block chemicals, which can be used for the synthesis of high value-added derivatives . The fermentative succinic acid production has been made commercially available by the joint efforts of researchers in different fields . Future research may focus on optimizing the production process and exploring new applications for succinic acid and its derivatives .
Analyse Biochimique
Biochemical Properties
Butanedioic acid monoammonium salt plays a role in biochemical reactions, particularly as it is related to succinic acid. Succinic acid is an important building-block chemical, which can be used for the synthesis of high value-added derivatives . It is an intermediate in several metabolic pathways in living organisms .
Cellular Effects
Monoammonium salts of multiprotic acids have been studied for their potential use in constructing proton-conductive hydrogel membranes for fuel cell applications . This suggests that this compound could potentially influence cellular processes related to ion transport and conductivity.
Molecular Mechanism
It is known that succinic acid, from which it is derived, can donate two protons in acid-base reactions . This property might influence the molecular interactions of this compound with other biomolecules.
Metabolic Pathways
This compound is related to succinic acid, which is involved in the tricarboxylic acid (TCA) cycle . Succinic acid is an intermediate in this cycle, which is a key metabolic pathway in cells
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Diammonium succinate involves the reaction between succinic acid and ammonium hydroxide.", "Starting Materials": [ "Succinic acid", "Ammonium hydroxide" ], "Reaction": [ "Dissolve 1 mole of succinic acid in water", "Add 2 moles of ammonium hydroxide to the solution", "Stir the mixture for 30 minutes at room temperature", "Heat the mixture to 60°C and stir for 2 hours", "Cool the mixture to room temperature", "Filter the solution to obtain Diammonium succinate crystals", "Wash the crystals with cold water and dry them in a desiccator" ] } | |
Numéro CAS |
15574-09-1 |
Formule moléculaire |
C4H9NO4 |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
azanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |
Clé InChI |
ZBALFGIGLVIXBV-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)O.N.N |
SMILES canonique |
C(CC(=O)[O-])C(=O)O.[NH4+] |
| 15574-09-1 | |
Pictogrammes |
Irritant |
Synonymes |
1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of diammonium succinate?
A1: Diammonium succinate (NH₄)₂C₄H₄O₄ crystallizes in the monoclinic system with the space group P2₁/c. The unit cell dimensions are a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The crystal structure exhibits distinct layers, leading to perfect cleavage along the (102) plane. []
Q2: How can diammonium succinate be used in the production of succinic acid?
A2: Diammonium succinate serves as a key intermediate in a highly efficient process for producing pure succinic acid. [] Reacting diammonium succinate with a sulfate ion source, such as ammonium bisulfate or sulfuric acid, at a sufficiently low pH yields succinic acid and ammonium sulfate. This method minimizes reagent use and waste byproducts. The generated ammonium sulfate can be thermally cracked back into ammonia and ammonium bisulfate, allowing for internal recycling within the process. []
Q3: Can diammonium succinate be used to synthesize other compounds?
A3: Yes, diammonium succinate can be utilized as a starting material to produce diester succinate. [] This method involves reacting diammonium succinate with an esterifying agent in a reactor containing a solid acid catalyst. This process results in a high-purity (>99.8%) dimethyl succinate crude product, which can be further refined. []
Q4: What are the applications of diammonium succinate in analytical chemistry?
A4: Diammonium succinate, specifically the doubly ¹³C-labeled form, is valuable in solid-state NMR studies for determining structural information in polycrystalline and noncrystalline materials. [] When combined with single ¹³C labeling at a specific functional group, two-dimensional NMR techniques, like 2D exchange spectroscopy, can correlate the labeled bond direction with the functional group orientation. This approach helps elucidate the spatial relationships within the molecule. []
Q5: Does diammonium succinate have any biological activity?
A5: Research suggests that diammonium succinate can enhance the herbicidal efficacy of pelargonic acid, a natural fatty acid herbicide. [] In both greenhouse and field studies, diammonium succinate significantly improved pelargonic acid's effectiveness against various weed species, indicating potential for developing safer, non-selective herbicide formulations. []
Q6: Are there any known uses of diammonium succinate in attracting insects?
A6: Interestingly, diammonium succinate acts as an attractant for the walnut husk fly (Rhagoletis completa Cresson). [] While not as potent as ammonium carbonate, it exhibits comparable effectiveness in attracting this pest, showcasing its potential for monitoring and managing this agricultural pest. []
Q7: What analytical techniques are used to study diammonium succinate?
A7: Various analytical techniques are employed to study diammonium succinate. These include:
- X-ray crystallography: This technique provides detailed information about the crystal structure of the compound, including unit cell dimensions, space group, and atomic positions. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, is instrumental in studying the structure and dynamics of diammonium succinate in solid form. []
- Enthalpy of Formation Measurements: These measurements help understand the thermodynamic properties of the compound and its formation from constituent elements. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



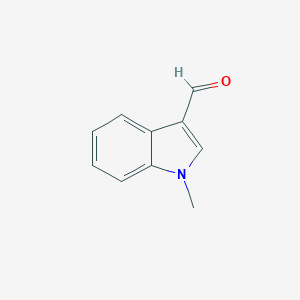
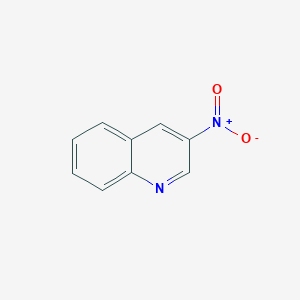
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
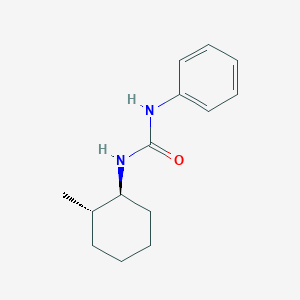
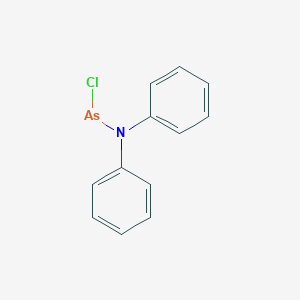
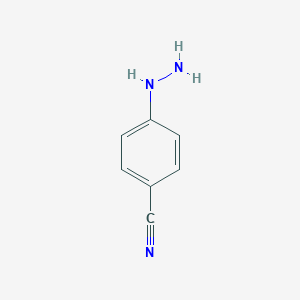
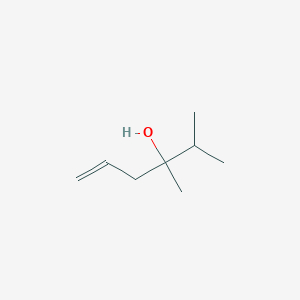
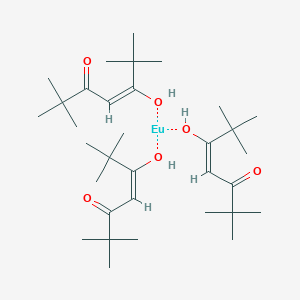
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)



![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)
